

Propargyl-PEG3-azide molecular weight and purity specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG3-azide*

Cat. No.: *B1193441*

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In-Depth Technical Guide: Propargyl-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight and purity specifications of **Propargyl-PEG3-azide**, a heterobifunctional linker essential for advanced bioconjugation applications. Detailed experimental protocols for its characterization and a visual representation of its application in a typical workflow are included to support researchers in the fields of drug discovery and development.

Core Specifications

Propargyl-PEG3-azide is a versatile chemical tool utilized in "click chemistry," a method prized for its high efficiency and specificity in conjugating molecules.^{[1][2]} The precise characteristics of this linker are critical for the reproducibility and success of these conjugation reactions.

Quantitative Data Summary

The molecular weight and purity of **Propargyl-PEG3-azide** are fundamental parameters for its use in sensitive assays and the synthesis of complex biomolecules. The table below summarizes these key specifications.

Parameter	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ N ₃ O ₃	[3]
Molecular Weight	213.23 g/mol	[3]
Purity Specification	≥98%	[3]

Experimental Protocols

Ensuring the identity and purity of **Propargyl-PEG3-azide** is paramount for its effective use. The following are standard methodologies employed for the characterization of such bifunctional PEG linkers.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of **Propargyl-PEG3-azide**. This technique verifies the presence of the terminal propargyl (alkyne) and azide functional groups, as well as the polyethylene glycol (PEG) backbone. The integration of proton signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in different parts of the molecule, ensuring the correct structure.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of chemical compounds. For **Propargyl-PEG3-azide**, a reversed-phase HPLC method is typically employed.

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 5-10 minutes).
- Flow Rate: 0.3 mL/min.

- Detection: UV detection at a suitable wavelength or coupled with a mass spectrometer.

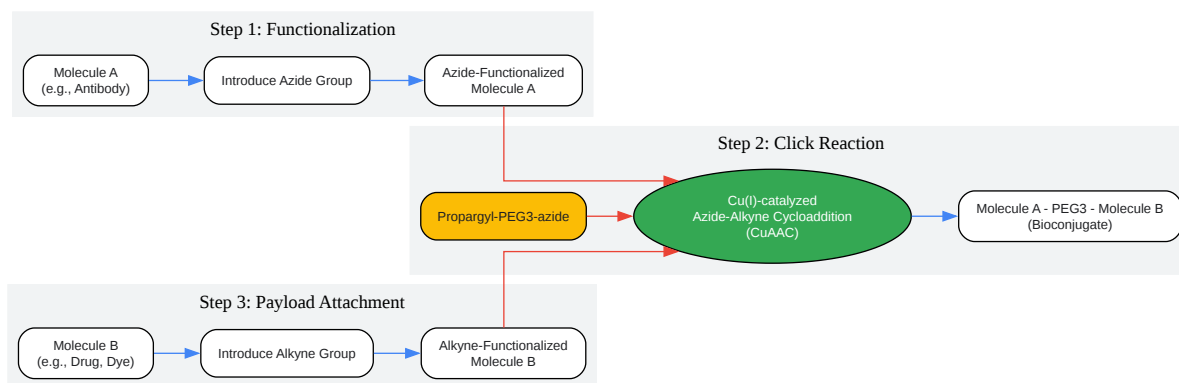
The purity is determined by integrating the area of the main peak corresponding to **Propargyl-PEG3-azide** and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

- Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like PEG linkers. The sample is introduced into the mass spectrometer in solution, and the resulting spectrum will show a peak corresponding to the mass-to-charge ratio of the protonated molecule $[M+H]^+$.
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI-TOF is another valuable technique for determining the molecular weight of PEG derivatives.

Application Workflow: Bioconjugation via Click Chemistry

Propargyl-PEG3-azide is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to link biomolecules, such as antibodies or peptides, to other molecules of interest, including therapeutic agents or imaging probes.



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Caption: Workflow of bioconjugation using **Propargyl-PEG3-azide** via CuAAC click chemistry.

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- To cite this document: BenchChem. [Propargyl-PEG3-azide molecular weight and purity specifications]. BenchChem, [2025]. [Online PDF]. Available at:

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